2-(Cyclopentyloxy)ethane-1-sulfonamide
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Overview
Description
2-(Cyclopentyloxy)ethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a cyclopentyloxy ethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)ethane-1-sulfonamide typically involves the reaction of cyclopentanol with ethylene oxide to form 2-(cyclopentyloxy)ethanol. This intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Microwave irradiation and other advanced techniques may also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ether oxygen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides and ethers.
Scientific Research Applications
2-(Cyclopentyloxy)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups.
Benzenesulfonamide: Contains an aromatic ring instead of a cyclopentyl group.
N-(2-Hydroxyethyl)sulfonamide: Similar structure but with a hydroxyl group instead of an ether linkage.
Uniqueness
2-(Cyclopentyloxy)ethane-1-sulfonamide is unique due to its cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H15NO3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-cyclopentyloxyethanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c8-12(9,10)6-5-11-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
HZAGLVSVTDFILG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCS(=O)(=O)N |
Origin of Product |
United States |
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